1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one
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Overview
Description
1-Benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperazin-2-one ring, which is further substituted with a 4-methyl-4H-1,2,4-triazol-3-ylmethyl group.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It is known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme . The 1,4-disubstituted 1,2,3-triazoles are surrogates for the peptide bond and show chemical as well as biological stability .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
Triazole compounds are known to be readily capable of binding in the biological system , suggesting that they may have good bioavailability.
Result of Action
Some triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one plays a significant role in various biochemical reactions. The triazole ring in this compound can act as both a hydrogen bond donor and acceptor, facilitating its interaction with a variety of enzymes and proteins. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activities. Additionally, the benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, further influencing its biochemical interactions .
Cellular Effects
This compound exhibits notable effects on cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate the expression of genes related to these pathways, such as Bcl-2 and Bax, thereby affecting cell survival and death. Moreover, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, potentially interfering with their normal functions. The compound also acts as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This inhibition can lead to altered phosphorylation states of various proteins, ultimately affecting cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular functions, such as sustained inhibition of cell proliferation and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions, such as improved antioxidant defense. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination from the body. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s hydrophobic nature allows it to accumulate in lipid-rich areas, such as cell membranes, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one typically involves multiple steps, starting with the formation of the piperazin-2-one core This can be achieved through the cyclization of appropriate diamines under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one is similar to other triazole and piperazine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
1,2,4-Triazoles: These compounds are known for their antimicrobial properties and are used in various pharmaceutical applications.
Piperazine derivatives: These compounds are often used as intermediates in the synthesis of more complex molecules and have applications in both medicine and industry.
Properties
IUPAC Name |
1-benzyl-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O.2ClH/c1-18-12-16-17-14(18)10-19-7-8-20(15(21)11-19)9-13-5-3-2-4-6-13;;/h2-6,12H,7-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWMDECFDCTZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCN(C(=O)C2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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